Hidrocloruro de duloxetina

Descripción general

Descripción

Duloxetina, también conocida por sus nombres comerciales Cymbalta y Ariclaim, es un medicamento utilizado para tratar varias afecciones. Pertenece a la categoría de inhibidores de la recaptación de serotonina-norepinefrina (ISRN). Estos fármacos funcionan aumentando los niveles de neurotransmisores que mejoran el estado de ánimo, la serotonina y la norepinefrina, en el cerebro. La duloxetina se utiliza principalmente para los siguientes fines:

Trastorno depresivo mayor (TDM): Ayuda a controlar los síntomas de la depresión.

Trastorno de ansiedad generalizada (TAG): Alivia los síntomas de ansiedad.

Fibromialgia: Proporciona alivio del dolor relacionado con la fibromialgia.

Dolor neuropático: Es eficaz en el tratamiento de ciertos tipos de dolor nervioso.

Sensibilización central: Ayuda a regular la percepción del dolor

Mecanismo De Acción

La duloxetina inhibe la recaptación tanto de serotonina como de norepinefrina. Su mecanismo preciso en el tratamiento de la depresión y el dolor sigue bajo investigación. Cabe destacar que tiene una afinidad mínima por los receptores de dopamina, los receptores de histamina y los receptores opioides. Es importante destacar que no inhibe la monoaminooxidasa (MAO) .

Aplicaciones Científicas De Investigación

La duloxetina tiene diversas aplicaciones en diferentes campos:

Medicina: Trata la depresión, la ansiedad y el dolor neuropático.

Química: Los investigadores estudian su síntesis y reactividad.

Biología: Puede afectar los sistemas de neurotransmisores.

Industria: Desempeña un papel en la producción farmacéutica.

Análisis Bioquímico

Biochemical Properties

Duloxetine hydrochloride interacts with various enzymes and proteins. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation . Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring .

Cellular Effects

Duloxetine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it affects the reuptake of serotonin and norepinephrine, thus altering the levels of these neurotransmitters in the brain .

Molecular Mechanism

The mechanism of action of Duloxetine hydrochloride involves its potent inhibition of neuronal serotonin and norepinephrine reuptake . It exerts its effects at the molecular level through binding interactions with the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Duloxetine hydrochloride have been observed to change. For instance, it has been found that the elimination half-life of duloxetine is approximately 10–12 hours . This suggests that the drug’s effects may decrease over time as it is metabolized and excreted from the body.

Dosage Effects in Animal Models

In animal models, the effects of Duloxetine hydrochloride have been observed to vary with different dosages . For instance, Duloxetine (10 mg/kg) was found to be superior to ibuprofen at every time point as shown by an increase in mean reaction time .

Metabolic Pathways

Duloxetine hydrochloride is involved in several metabolic pathways. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .

Transport and Distribution

Duloxetine hydrochloride is well absorbed, with a maximum plasma concentration achieved approximately 6 hours after dosing . It is highly protein-bound (>90%), primarily to albumin and alpha 1-acid glycoprotein .

Subcellular Localization

It is known that the drug acts at the synaptic cleft in neurons, where it inhibits the reuptake of serotonin and norepinephrine .

Métodos De Preparación

La duloxetina se puede sintetizar utilizando los siguientes pasos:

Reacción de Marmieh: Comenzando con un compuesto de tiofeno, se emplea la reacción de Marmieh.

Reducción asimétrica: El compuesto se reduce asimétricamente utilizando LiAl2H2 en éter a -78 °C.

Bromación: Se agrega ácido bromhídrico para formar la sal de bromhidrato del producto reducido.

Alquilación: El compuesto se alquila con 1-fluoronafataleno.

Desmetilacion: Finalmente, la desmetilación produce la sal de oxalato de duloxetina.

Análisis De Reacciones Químicas

La duloxetina experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes incluyen LiAl2H2, ácido bromhídrico y 1-fluoronafataleno. Los principales productos formados dependen de la vía de reacción específica.

Comparación Con Compuestos Similares

La duloxetina destaca por su doble acción sobre la recaptación de serotonina y norepinefrina. Los compuestos similares incluyen venlafaxina (otro ISRN) e inhibidores selectivos de la recaptación de serotonina (ISRS) como fluoxetina y paroxetina.

Propiedades

Número CAS |

136434-34-9 |

|---|---|

Fórmula molecular |

C18H20ClNOS |

Peso molecular |

333.9 g/mol |

Nombre IUPAC |

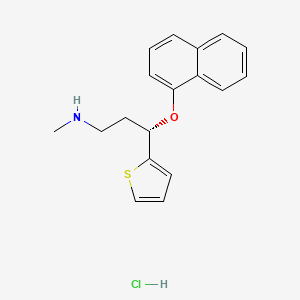

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |

Clave InChI |

BFFSMCNJSOPUAY-LMOVPXPDSA-N |

SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

SMILES isomérico |

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

SMILES canónico |

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

Apariencia |

Solid powder |

Punto de inflamación |

9.7 °C (49.5 °F) - closed cup |

| 116539-59-4 136434-34-9 |

|

Descripción física |

Solid |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

2.96e-03 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |

Presión de vapor |

1.18X10-7 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

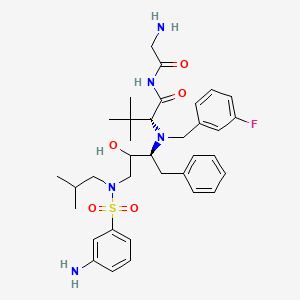

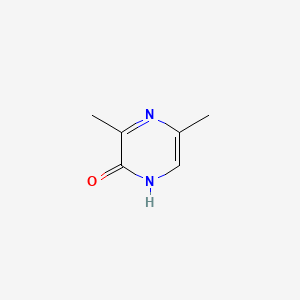

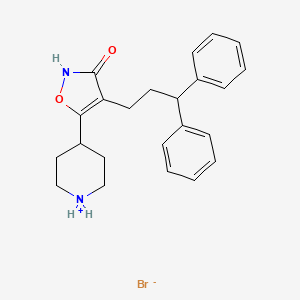

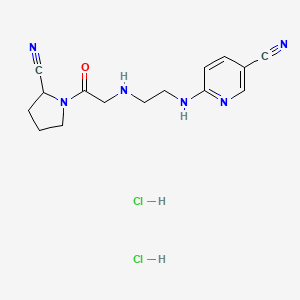

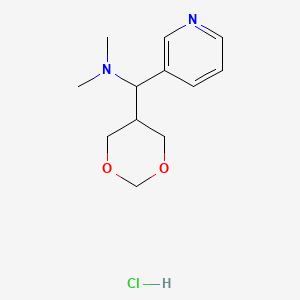

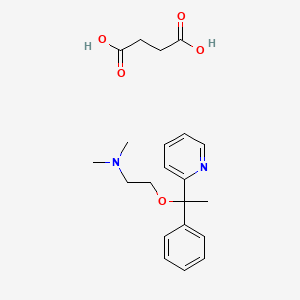

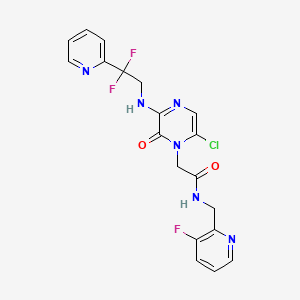

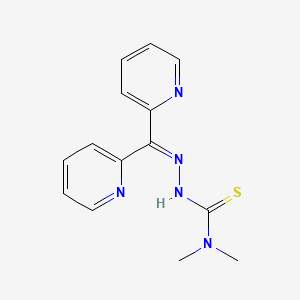

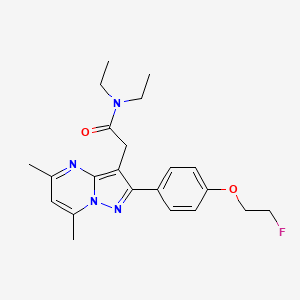

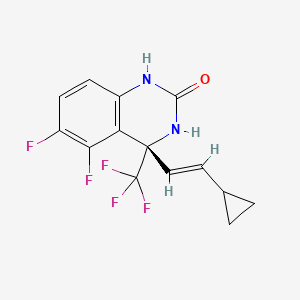

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)